molecular formula C6H4BrFN2O B11784549 6-Bromo-3-fluoropicolinamide

6-Bromo-3-fluoropicolinamide

Cat. No.: B11784549
M. Wt: 219.01 g/mol
InChI Key: HCULQCGKBHYYPS-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoropicolinamide is a chemical compound with the molecular formula C6H4BrFN2O and a molecular weight of 219.01 g/mol It is a derivative of picolinamide, characterized by the presence of bromine and fluorine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoropicolinamide typically involves the bromination and fluorination of picolinamide derivatives. One common method is the Suzuki–Miyaura coupling reaction , which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-fluoropicolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamide derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-3-fluoropicolinamide has several applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as conductivity or fluorescence.

    Biological Research: It serves as a probe or ligand in studies involving biological systems, helping to elucidate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoropicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Uniqueness: 6-Bromo-3-fluoropicolinamide is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique structure can confer distinct chemical properties, such as enhanced reactivity in certain substitution reactions and improved binding affinity in biological applications.

Properties

Molecular Formula

C6H4BrFN2O

Molecular Weight

219.01 g/mol

IUPAC Name

6-bromo-3-fluoropyridine-2-carboxamide

InChI

InChI=1S/C6H4BrFN2O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,(H2,9,11)

InChI Key

HCULQCGKBHYYPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1F)C(=O)N)Br

Origin of Product

United States

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